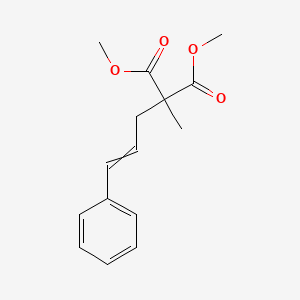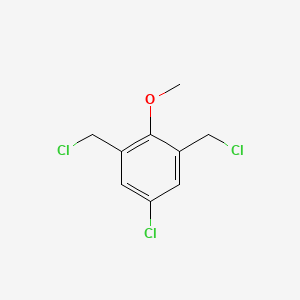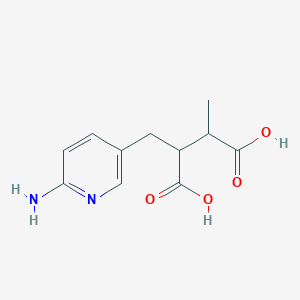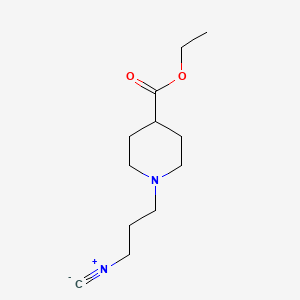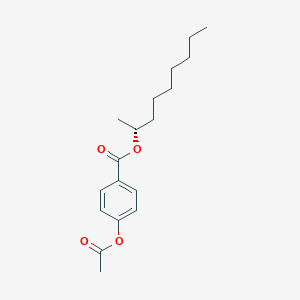
(2R)-Nonan-2-yl 4-(acetyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-Nonan-2-yl 4-(acetyloxy)benzoate: is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a nonan-2-yl group attached to a benzoate moiety, which is further substituted with an acetyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Nonan-2-yl 4-(acetyloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with (2R)-nonan-2-ol in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:
4-Hydroxybenzoic acid+(2R)-Nonan-2-ol+Acetic anhydride→(2R)-Nonan-2-yl 4-(acetyloxy)benzoate+Acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nonan-2-yl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol, resulting in the formation of (2R)-Nonan-2-yl 4-hydroxybenzoate.
Substitution: Nucleophilic aromatic substitution reactions can occur at the benzoate moiety, especially if electron-withdrawing groups are present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of (2R)-Nonan-2-yl 4-hydroxybenzoate.
Substitution: Formation of substituted benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives: (2R)-Nonan-2-yl 4-(acetyloxy)benzoate can be used as a precursor for the synthesis of various derivatives with potential biological activities.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its structural features, the compound can be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Material Science: The compound can be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of (2R)-Nonan-2-yl 4-(acetyloxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group can participate in ester hydrolysis reactions, releasing acetic acid and the corresponding alcohol. This hydrolysis can modulate the activity of enzymes or receptors, leading to various biological effects. The nonan-2-yl group may also interact with hydrophobic regions of proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
(2R)-Nonan-2-yl 4-hydroxybenzoate: Lacks the acetyloxy group, which may result in different reactivity and biological activity.
(2R)-Nonan-2-yl benzoate: Lacks both the acetyloxy and hydroxy groups, leading to distinct chemical and biological properties.
Uniqueness:
Structural Features: The presence of both the nonan-2-yl and acetyloxy groups in (2R)-Nonan-2-yl 4-(acetyloxy)benzoate imparts unique chemical reactivity and potential biological activity.
Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for different applications.
Eigenschaften
CAS-Nummer |
479629-72-6 |
|---|---|
Molekularformel |
C18H26O4 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
[(2R)-nonan-2-yl] 4-acetyloxybenzoate |
InChI |
InChI=1S/C18H26O4/c1-4-5-6-7-8-9-14(2)21-18(20)16-10-12-17(13-11-16)22-15(3)19/h10-14H,4-9H2,1-3H3/t14-/m1/s1 |
InChI-Schlüssel |
NEHILFCMOHRSCV-CQSZACIVSA-N |
Isomerische SMILES |
CCCCCCC[C@@H](C)OC(=O)C1=CC=C(C=C1)OC(=O)C |
Kanonische SMILES |
CCCCCCCC(C)OC(=O)C1=CC=C(C=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dioxabicyclo[1.1.0]but-1(3)-ene](/img/structure/B12570073.png)
![(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide](/img/structure/B12570076.png)

![2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12570086.png)
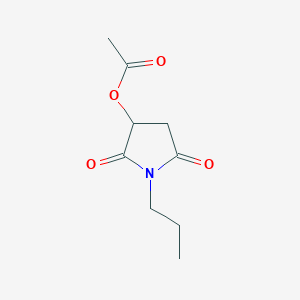

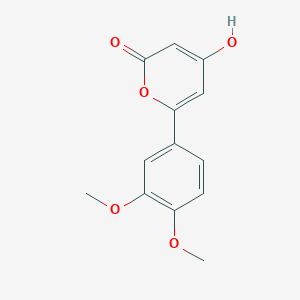
![3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one](/img/structure/B12570108.png)
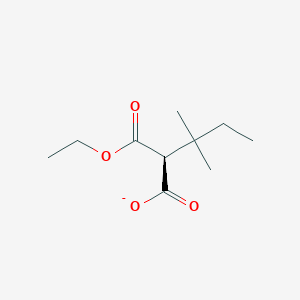
![2-[(3-Chloropropyl)amino]-2-methylpropanenitrile](/img/structure/B12570119.png)
